molecular formula C17H17NO7 B8423885 Methyl 3-benzyloxy-5-methoxy-4-nitrophenoxyacetate

Methyl 3-benzyloxy-5-methoxy-4-nitrophenoxyacetate

Cat. No.: B8423885
M. Wt: 347.3 g/mol
InChI Key: HRZJBKAYJFHZMV-UHFFFAOYSA-N
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Description

Methyl 3-benzyloxy-5-methoxy-4-nitrophenoxyacetate is a useful research compound. Its molecular formula is C17H17NO7 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17NO7

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 2-(3-methoxy-4-nitro-5-phenylmethoxyphenoxy)acetate

InChI

InChI=1S/C17H17NO7/c1-22-14-8-13(24-11-16(19)23-2)9-15(17(14)18(20)21)25-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

HRZJBKAYJFHZMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OCC(=O)OC)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In DMF (10 ml), 3-benzyloxy-5-methoxy-4-nitrophenol (1.43 g, 5.20 mmol), potassium carbonate (1.08 g, 7.79 mmol) and methyl bromoacetate (591 μl, 6.24 mmol) were stirred at room temperature for 2 days. The reaction mixture was poured in water (200 ml), followed by extraction with ether (200 ml). The extract was washed with saturated brine (200 ml), dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (20:1) eluate fractions, the title compound (1.53 g, 85%) was obtained as a yellow crystalline solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
591 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 3-benzyloxy-5-methoxy-4-nitrophenol(3.85 g), N,N-dimethyl formamide (20 mL), potassium carbonate(2.8 g) and methyl bromoacetate(2.42 g) was stirred at ambient temperature for 3 h. The mixture was treated with water and ethyl acetate and the organic phase was separated, washed with brine, dried and evaporated to dryness. The residue was purified by flash chromatography eluting with increasingly polar mixtures of ethyl acetate and hexane to give the product (4.6 g), (m/e348, MH+).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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